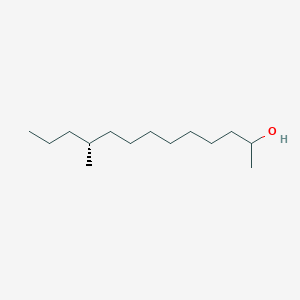
(10R)-10-Methyltridecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R)-10-Methyltridecan-2-OL is an organic compound with the molecular formula C14H30O It is a secondary alcohol with a hydroxyl group (-OH) attached to the second carbon of a tridecane chain, which also has a methyl group (-CH3) at the tenth carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-10-Methyltridecan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (10R)-10-Methyltridecan-2-one, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure selective reduction of the ketone to the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is scalable and can produce large quantities of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(10R)-10-Methyltridecan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: (10R)-10-Methyltridecan-2-one.
Reduction: 10-Methyltridecane.
Substitution: (10R)-10-Methyltridecyl chloride.
Aplicaciones Científicas De Investigación
(10R)-10-Methyltridecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of secondary alcohols in biological systems.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of (10R)-10-Methyltridecan-2-OL involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The hydroxyl group allows it to act as a nucleophile in various biochemical reactions, potentially affecting metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(10S)-10-Methyltridecan-2-OL: The enantiomer of (10R)-10-Methyltridecan-2-OL with similar chemical properties but different biological activity.
10-Methyltridecan-1-OL: A primary alcohol with a hydroxyl group at the first carbon instead of the second.
10-Methyltridecan-2-one: The corresponding ketone of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and the position of the hydroxyl group. This configuration can lead to different reactivity and interactions compared to its isomers and enantiomers, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
274689-80-4 |
|---|---|
Fórmula molecular |
C14H30O |
Peso molecular |
214.39 g/mol |
Nombre IUPAC |
(10R)-10-methyltridecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-10-13(2)11-8-6-5-7-9-12-14(3)15/h13-15H,4-12H2,1-3H3/t13-,14?/m1/s1 |
Clave InChI |
SLRSIVPBWWRMKY-KWCCSABGSA-N |
SMILES isomérico |
CCC[C@@H](C)CCCCCCCC(C)O |
SMILES canónico |
CCCC(C)CCCCCCCC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




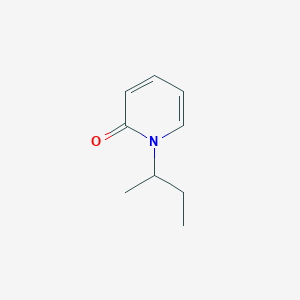

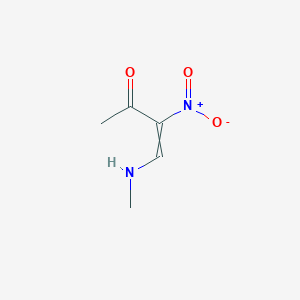
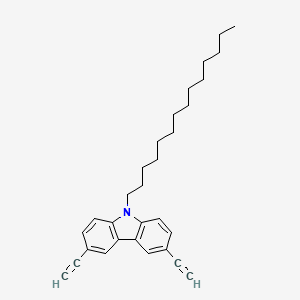
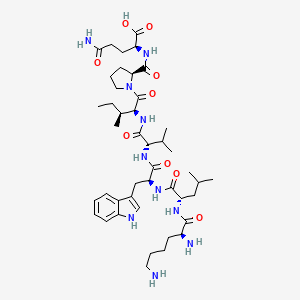
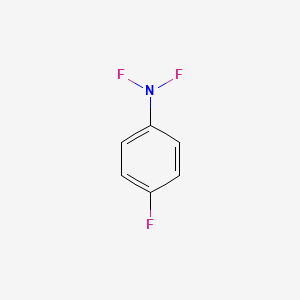
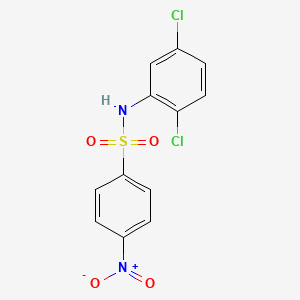
![Chloro[1-(diethylboranyl)-3,3-dimethylbut-1-en-1-yl]dimethylsilane](/img/structure/B14249740.png)
![2H-[1,3,5]Oxadiazino[3,2-a][1,3]diazepine](/img/structure/B14249747.png)


![(6S)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]piperidin-2-one](/img/structure/B14249767.png)
